
(3S)-1-Methanesulfonylpyrrolidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The methanesulfonyl group is known to form strong interactions with amino acid residues in the enzyme, leading to effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine alkaloids: These compounds also contain a pyrrolidine ring but differ in their functional groups and biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but with additional pyrazine rings.
Uniqueness
(3S)-1-Methanesulfonylpyrrolidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group, in particular, is a key feature that differentiates it from other pyrrolidine derivatives and contributes to its potential as a versatile building block in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C6H11NO4S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(3S)-1-methylsulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
MNRXMPRVFBDVJX-YFKPBYRVSA-N |
Isomerische SMILES |
CS(=O)(=O)N1CC[C@@H](C1)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)N1CCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


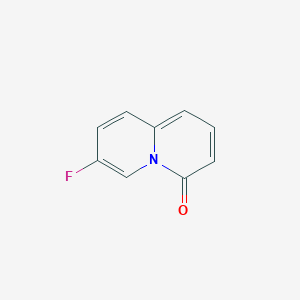
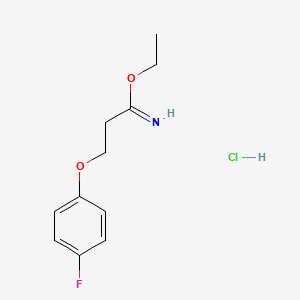
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
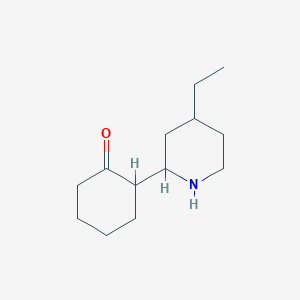
![4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13059037.png)
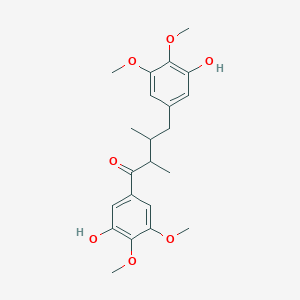
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

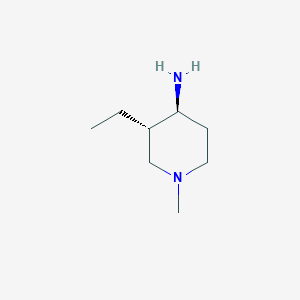

![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
